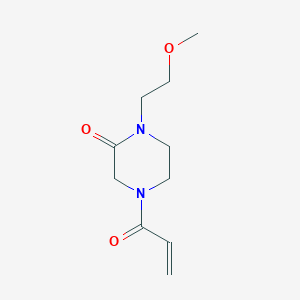

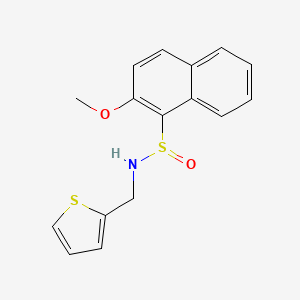

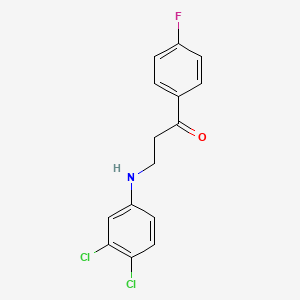

![molecular formula C15H14N2O2S2 B2639761 3-((3-甲基苄基)硫代)-4H-苯并[e][1,2,4]噻二嗪1,1-二氧化物 CAS No. 896686-91-2](/img/structure/B2639761.png)

3-((3-甲基苄基)硫代)-4H-苯并[e][1,2,4]噻二嗪1,1-二氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-((3-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” belongs to the class of 1,2,4-thiadiazine 1,1-dioxides . These compounds are known for their cardiovascular and hypertensive effects . They also act as ATP-sensitive potassium channel openers . Compounds of this group are inhibitors of some enzymes, such as xanthine oxidase, HCV NS5B polymerase, and aldose reductase . They also have broad-spectrum activity against bacteria, fungi, and Mycobacterium tuberculosis .

Synthesis Analysis

The synthesis of 1,2,4-thiadiazine 1,1-dioxides involves the condensation of 2-chlorobenzenesulfonamide and 4-chloropyridine-3-sulfonamide with heterocyclic methyl carbimidates obtained from heterocyclic carbonitriles . Substituted amidines are isolated as intermediates in the reaction with 2-chlorobenzenesulfonamide . These intermediates are then cyclized to corresponding 1,2,4-thiadiazine 1,1-dioxides in pyridine with the addition of DBU .科学研究应用

合成和化学性质

环收缩和药理学相关性:已报道了一种通过2,5-二氢苯并[f][1,2,5]噻二氮杂茂1,1-二氧化物的环收缩,高效合成4H-苯并[b][1,4]噻嗪1,1-二氧化物的方法。这些化合物由于其生物学、医学和工业应用而具有药理学意义(Fülöpová et al., 2015).

作为ATP敏感钾通道激活剂的药理学评价:1,2,4-噻二嗪衍生物已被评估其激活ATP敏感钾通道的潜力,表明其在治疗应用中具有重要意义,尤其是在调节胰岛素释放和血压方面(Schou et al., 2005).

合成中的催化应用:化合物N,2-二溴-6-氯-3,4-二氢-2H-苯并[e][1,2,4]噻二嗪-7-磺酰胺1,1-二氧化物已被用作一种高效且均相的催化剂,用于合成4H-吡喃、吡喃并吡唑和吡唑并[1,2-b]酞嗪衍生物,证明了其在水性介质中促进多组分反应的效用(Khazaei et al., 2015).

抗癌活性:苯并噻二嗪基肼基甲酰胺和苯胺并[1,2,4]三唑并[1,5-b][1,2,4]噻二嗪5,5-二酮已被合成并测试了其对各种癌细胞系的抗癌活性。一些衍生物表现出中等至良好的抑制活性,表明它们在癌症治疗中的潜力(Kamal et al., 2011).

磷酸二酯酶7抑制剂:2,1,3-苯并-和苯并噻吩并[3,2-a]噻二嗪2,2-二氧化物的苄基衍生物的新家族已被确定为具有PDE 7抑制性质的第一个杂环化合物家族,指向了治疗T细胞依赖性疾病的新方向(Martínez et al., 2000).

作用机制

Target of Action

Compounds of the 1,2,4-benzothiadiazine 1,1-dioxides class, to which this compound belongs, are known to act as atp-sensitive potassium channel openers . They also inhibit some enzymes, such as xanthine oxidase, HCV NS5B polymerase, and aldose reductase .

Mode of Action

Similar compounds in the 1,2,4-benzothiadiazine 1,1-dioxides class are known to open atp-sensitive potassium channels . This action inhibits insulin release .

Biochemical Pathways

The opening of atp-sensitive potassium channels and the inhibition of insulin release, as seen in similar compounds, would affect glucose metabolism and potentially other metabolic pathways .

Result of Action

Similar compounds have been shown to inhibit the growth of some renal and non-small cell lung cancer cell lines .

属性

IUPAC Name |

3-[(3-methylphenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S2/c1-11-5-4-6-12(9-11)10-20-15-16-13-7-2-3-8-14(13)21(18,19)17-15/h2-9H,10H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODJZQZBNYZQQTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=NS(=O)(=O)C3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

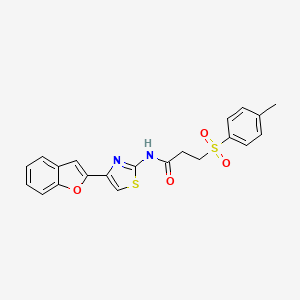

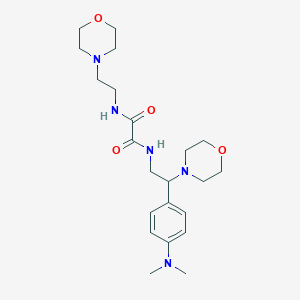

![6-(2-methoxyphenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2639678.png)

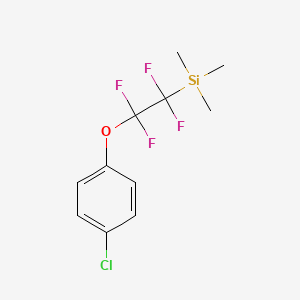

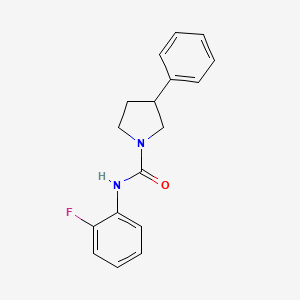

![2-[(2-Fluorophenyl)methyl]-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

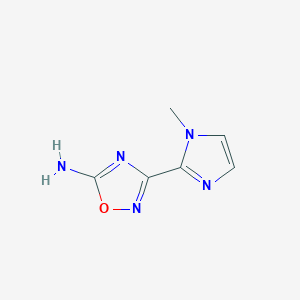

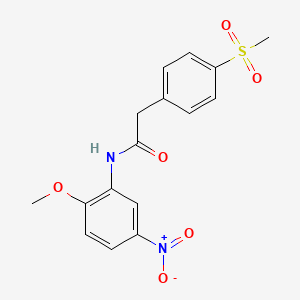

![2'-Amino-1-ethyl-6'-(hydroxymethyl)-2,8'-dioxospiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile](/img/structure/B2639699.png)